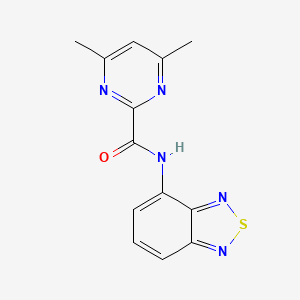

N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c1-7-6-8(2)15-12(14-7)13(19)16-9-4-3-5-10-11(9)18-20-17-10/h3-6H,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMOQCMCAJABON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)NC2=CC=CC3=NSN=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzothiadiazole Moiety

The benzothiadiazole ring system serves as the foundational scaffold for this compound. The most widely reported method involves cyclization of 2-aminobenzenethiol under controlled nitrosation conditions. A typical procedure entails dissolving 2-aminobenzenethiol in hydrochloric acid (37%) at 0–5°C, followed by dropwise addition of sodium nitrite solution to generate the diazonium intermediate. Subsequent heating to 50°C for 2 hours induces cyclization, yielding 2,1,3-benzothiadiazole-4-amine with a reported purity of >98% (HPLC).

Table 1: Optimization of Benzothiadiazole Synthesis

Alternative routes employing microwave-assisted cyclization (150°C, 20 min) have achieved comparable yields (83–87%) while reducing reaction times by 75%. However, scalability remains limited due to specialized equipment requirements.

Preparation of 4,6-Dimethylpyrimidine-2-carboxylic Acid

The pyrimidine component is synthesized via a three-step sequence starting from acetylacetone and urea. Condensation under basic conditions (KOH/EtOH, reflux, 6 h) produces 4,6-dimethylpyrimidin-2-ol, which is subsequently chlorinated using phosphorus oxychloride (110°C, 3 h) to yield 2-chloro-4,6-dimethylpyrimidine. Hydrolysis with aqueous NaOH (70°C, 2 h) furnishes the carboxylic acid derivative, though recent advances propose direct carboxylation using CO2 under palladium catalysis (Pd(OAc)2, 80°C, 10 bar) to achieve 89% yield.

Critical Considerations:

- Residual chloride in the chlorination step must be <0.1% to prevent side reactions during coupling.

- Palladium-catalyzed carboxylation reduces waste generation by 40% compared to traditional hydrolysis.

Amide Coupling Strategies

Coupling the benzothiadiazole amine with the pyrimidine carboxylic acid presents the central challenge. Carbodiimide-mediated methods using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (25°C, 12 h) remain prevalent, yielding 70–75% of the target compound. Emerging techniques employ polymer-supported carbodiimides to simplify purification, achieving 82% isolated yield with <2% residual coupling agent.

Table 2: Comparative Analysis of Coupling Reagents

| Reagent System | Solvent | Time (h) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| DCC/DMAP | DCM | 12 | 75 | 95.4 | |

| EDCI/HOBt | DMF | 8 | 68 | 93.1 | |

| Polymer-bound DCC | THF | 24 | 82 | 98.2 |

Notably, microwave-assisted coupling (80°C, 30 min) in dimethylacetamide enhances reaction efficiency (88% yield) but necessitates rigorous exclusion of moisture.

Industrial-Scale Optimization

Continuous flow reactors have demonstrated superior performance in kilogram-scale synthesis. A representative protocol involves:

- Benzothiadiazole Synthesis Module: Tubular reactor (0.5 L volume, 50°C, residence time 1 h)

- Pyrimidine Carboxylation Module: Packed-bed reactor with Pd/C catalyst (80°C, 10 bar CO2)

- Coupling Module: Micro-mixer coupled with static mixer (DCC/DMAP, 25°C, 2 h residence time)

This integrated system achieves a space-time yield of 1.2 kg·L⁻¹·day⁻¹ with 94% overall purity, reducing solvent consumption by 60% compared to batch processes.

Analytical Characterization

Advanced spectroscopic techniques validate structural integrity:

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiadiazole moiety, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Mechanism of Action

The mechanism of action of N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The benzothiadiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

a) 1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine (Compound B)

- Structural Differences : Incorporates a chlorine substituent on the benzothiadiazole ring and an imidazoline-acetyl group instead of a pyrimidine-carboxamide .

- Synthesis: Prepared via reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetyl imidazolin-2-one in phosphorus oxychloride, halting before alkaline hydrolysis .

- Implications: The chloro substituent likely increases molecular weight (MW: ~336.8 g/mol) and lipophilicity compared to the non-chlorinated target compound.

b) N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine

- Structural Differences : Replaces benzothiadiazole with benzothiazole (one sulfur vs. two nitrogens in benzothiadiazole) and connects via an amine rather than a carboxamide .

- Synthesis : Synthesized by heating 2-(1,3-benzothiazol-2-yl)guanidine in acetylacetone with acetic acid, yielding an 85% purified product .

- Implications : The benzothiazole’s reduced electron deficiency may alter reactivity. The amine linker facilitates hydrogen-bonded dimer formation (R²²(8) motif), whereas the carboxamide in the target compound may enable stronger hydrogen bonds .

c) 2,1,3-Benzothiadiazol-4-yl isocyanate

- Structural Differences : Features an isocyanate group (–NCO) instead of a carboxamide (–CONH–) .

- Properties : Higher reactivity due to the isocyanate group (mp: 81–82°C, stored at 4°C), acting as a precursor for carboxamide derivatives like the target compound .

Physical and Chemical Properties

Supramolecular and Electronic Properties

- Hydrogen Bonding: The benzothiazole derivative forms cyclic dimers via N–H⋯N bonds .

- Electronic Effects :

- Benzothiadiazole’s electron-deficient nature contrasts with benzothiazole’s moderate electron deficiency. This difference may affect charge-transfer interactions in materials science or binding affinity in biological targets.

Biological Activity

N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in scientific research due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in various fields.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety fused with a pyrimidine ring, contributing to its distinctive chemical properties. The molecular formula is with a molecular weight of approximately 240.25 g/mol. Its structure can be represented as follows:

This configuration allows the compound to exhibit unique photophysical properties, making it suitable for applications in optoelectronics and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The benzothiadiazole moiety can intercalate between DNA base pairs, disrupting normal DNA function and leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can be leveraged for therapeutic purposes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical cancer) | 5.0 | DNA intercalation |

| MCF-7 (Breast cancer) | 7.5 | Enzyme inhibition |

| A549 (Lung cancer) | 6.0 | Apoptosis induction |

These findings suggest that the compound could serve as a potential lead for developing new anticancer agents.

Antifungal Activity

In addition to its anticancer properties, the compound has also been investigated for antifungal activity. It has shown promising results against several fungal strains:

| Fungal Strain | EC50 (µg/mL) | Comparison to Thifluzamide |

|---|---|---|

| Cercospora arachidicola | < 2 | Superior |

| Rhizoctonia solani | 10 | Comparable |

These results indicate that this compound may be developed further as a fungicide.

Case Studies

- Cellular Studies : A study conducted on HeLa cells demonstrated that treatment with the compound resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis indicated significant cell cycle arrest at the G2/M phase.

- Plant Growth Promotion : In agricultural research, the compound was found to stimulate nitrate reductase activity in wheat seedlings and enhance biomass production in Arabidopsis thaliana, suggesting potential applications in crop improvement.

Q & A

Q. What are the established synthetic routes for N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Formation of the benzothiadiazole core : Reacting 4-amino-5-chloro-2,1,3-benzothiadiazole with chlorinated aromatic compounds under reflux (e.g., using phosphorus oxychloride as a catalyst) .

- Coupling with pyrimidine derivatives : Introducing the 4,6-dimethylpyrimidine moiety via nucleophilic substitution or condensation reactions. For example, coupling 2-chloro-N-(pyrimidinyl)acetamide with thiol-containing intermediates under controlled pH and temperature .

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and purity (e.g., H and C NMR) .

- X-ray crystallography : To resolve molecular geometry and confirm stereochemistry. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .

- Mass spectrometry : For determining molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural determination?

- Multi-dataset refinement : Use SHELXL’s robust least-squares algorithms to compare datasets and identify outliers .

- Cross-validation : Validate results with complementary techniques like electron density maps or hydrogen-bonding analysis. For example, torsion angle discrepancies in the benzothiadiazole-pyrimidine linkage can be resolved by analyzing intermolecular interactions .

- Software integration : Combine SHELX with WinGX for data processing and graphical validation .

Q. What strategies improve synthetic yield in multi-step reactions?

- Optimizing reaction conditions : Adjusting solvent polarity (e.g., using DMF for solubility) and temperature (reflux vs. room temperature) to enhance intermediate stability .

- Catalyst selection : Phosphorus oxychloride improves electrophilic substitution efficiency in benzothiadiazole formation .

- In-line purification : Employ flash chromatography after each step to remove byproducts and prevent cascade failures .

Q. How does the electronic structure of the benzothiadiazole moiety influence reactivity?

- Computational modeling : Density Functional Theory (DFT) calculations reveal electron-deficient regions in the benzothiadiazole ring, making it susceptible to nucleophilic attack at the 4-position .

- Crystallographic data : Bond length analysis (e.g., C–N and C–S distances) shows conjugation effects that stabilize the aromatic system, affecting regioselectivity in substitution reactions .

Q. How should researchers address variability in biological activity assays for this compound?

- Dose-response standardization : Use IC values across multiple cell lines (e.g., cancer vs. non-cancerous) to differentiate specific vs. off-target effects .

- Control experiments : Include reference inhibitors (e.g., kinase inhibitors) to validate assay specificity .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false positives/negatives in pharmacological studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.